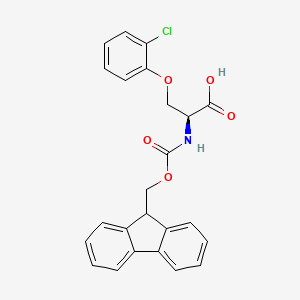

Fmoc-Ser(O-(2-chlorophenyl))-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-chlorophenoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO5/c25-20-11-5-6-12-22(20)30-14-21(23(27)28)26-24(29)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHIEZBQLVEDRQ-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC=CC=C4Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COC4=CC=CC=C4Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Ser O 2 Chlorophenyl Oh and Its Conjugates

Strategies for the Preparation of Fmoc-Ser(O-(2-chlorophenyl))-OH Precursors

The creation of this compound involves a two-stage process: the stereoselective synthesis of the core amino acid derivative, O-(2-chlorophenyl)-serine, followed by the attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Stereoselective Synthesis Approaches for the Serine Derivative

The chirality of the serine backbone is a crucial determinant of the biological activity of the final peptide. Therefore, stereoselective synthesis of the O-(2-chlorophenyl)-serine precursor is of paramount importance. Various strategies have been developed to achieve high enantiomeric purity.

One common approach involves the nucleophilic substitution of a protected serine derivative. For instance, starting with an N-protected L-serine, the hydroxyl group can be activated and subsequently displaced by the 2-chlorophenoxide anion. However, this can sometimes lead to racemization. A more reliable method for achieving stereochemical control is through reactions that proceed with a defined stereochemical outcome, such as the Mitsunobu reaction, which typically results in an inversion of configuration at the chiral center.

Alternative stereoselective routes include the use of chiral auxiliaries or asymmetric catalysis to guide the formation of the desired stereoisomer from achiral starting materials. These advanced methods offer precise control over the stereochemistry of the final product. koreascience.krrsc.orgyoutube.comnih.govnih.gov

Introduction of the Fmoc Protecting Group

Once the desired O-(2-chlorophenyl)-serine enantiomer is obtained, the amino group is protected with the Fmoc group. This protection is essential for its use in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group is stable to the acidic conditions often used for side-chain deprotection but is readily removed by a mild base, typically piperidine (B6355638). researchgate.nettotal-synthesis.comwikipedia.org

The standard procedure for introducing the Fmoc group involves reacting the amino acid with a suitable Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base. total-synthesis.comorganic-chemistry.org The choice of base and solvent is critical to prevent side reactions and ensure a high yield of the desired product.

| Reagent | Base | Solvent System | Key Considerations |

| Fmoc-Cl | Sodium Bicarbonate | Dioxane/Water | A classic Schotten-Baumann condition, generally effective but Fmoc-Cl is moisture sensitive. total-synthesis.com |

| Fmoc-OSu | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) | Fmoc-OSu is more stable than Fmoc-Cl and can lead to cleaner reactions. total-synthesis.com |

| Fmoc-N3 | Sodium Bicarbonate | Aqueous Dioxane | An alternative, though azides can be explosive and require careful handling. wikipedia.org |

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound

Choice of Solid Supports and Resins for Fmoc-SPPS

The resin provides a solid anchor for the growing peptide chain and its properties dictate the conditions for peptide cleavage. Key factors in resin selection include the desired C-terminal functionality (acid or amide) and the acid lability of the linker. biosynth.com

For the synthesis of peptides with a C-terminal amide, Rink Amide resin is a popular choice. appliedpolytech.commerckmillipore.comnih.govpeptide.com This resin features an acid-labile linker that is stable to the repetitive basic treatments required for Fmoc group removal. The synthesis begins by coupling the first Fmoc-protected amino acid to the resin. Subsequent cycles of deprotection and coupling, including the incorporation of this compound, extend the peptide chain. Upon completion of the synthesis, the peptide is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA), to yield the peptide amide. nih.gov

| Resin Feature | Description |

| Linker Type | Acid-labile benzhydrylamine linker. appliedpolytech.com |

| Cleavage Conditions | Typically 95% TFA with scavengers. appliedpolytech.com |

| C-Terminal Product | Peptide Amide. merckmillipore.com |

| Key Advantage | Robust and widely used for peptide amide synthesis. |

When the desired product is a peptide with a C-terminal carboxylic acid or a protected peptide fragment, 2-chlorotrityl resin is an excellent option. peptide.comnih.govanaspec.comappliedpolytech.comrapp-polymere.com This resin is characterized by its highly acid-sensitive linker, which allows for the cleavage of the peptide under very mild acidic conditions. peptide.comappliedpolytech.com This feature is particularly advantageous for minimizing side reactions and for the synthesis of protected peptide fragments that can be used in subsequent convergent synthesis strategies. nih.gov The loading of the first amino acid onto the 2-chlorotrityl resin is achieved with minimal risk of racemization. peptide.comappliedpolytech.com

| Resin Feature | Description |

| Linker Type | Highly acid-labile 2-chlorotrityl chloride linker. nih.gov |

| Cleavage Conditions | Mildly acidic (e.g., dilute TFA, acetic acid, or HFIP). appliedpolytech.com |

| C-Terminal Product | Peptide carboxylic acid or protected peptide fragment. |

| Key Advantage | Mild cleavage conditions preserve side-chain protecting groups and minimize side reactions. peptide.comappliedpolytech.com |

Wang Resin Applications

Wang resin is a widely utilized solid support for Fmoc-based solid-phase peptide synthesis, particularly when the desired product is a peptide with a C-terminal carboxylic acid. uci.edualtabioscience.com The resin consists of a polystyrene matrix functionalized with a p-alkoxybenzyl alcohol linker. altabioscience.com This linkage is stable under the basic conditions required for Fmoc deprotection but can be readily cleaved by moderate acid treatment, typically with trifluoroacetic acid (TFA), to release the final peptide. altabioscience.com

The initial step involves loading the first amino acid, in this case, this compound, onto the Wang resin. This is typically achieved through an esterification reaction between the carboxylic acid of the amino acid and the hydroxyl group of the resin's linker. altabioscience.com Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are commonly employed, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). altabioscience.com To streamline the synthesis process, pre-loaded Wang resins, where the first amino acid is already attached, are commercially available for many standard amino acids. altabioscience.commerckmillipore.com

The choice of Wang resin offers several advantages, including its compatibility with a broad range of solvents and reagents used in Fmoc chemistry. altabioscience.com The physical properties of the resin, such as particle size and cross-linking density, can influence the efficiency of the synthesis. altabioscience.com Lower cross-linking generally allows for better swelling and reagent accessibility, which is beneficial for the synthesis of longer or more complex peptides. altabioscience.com

Fmoc Deprotection Procedures and Optimization

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a critical and repeated step in Fmoc-based SPPS. mdpi.comnih.gov This deprotection is typically accomplished by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.edumdpi.comrsc.org The reaction proceeds via a β-elimination mechanism, releasing the free amine necessary for the subsequent coupling reaction. mdpi.com

The efficiency of Fmoc deprotection can be influenced by several factors, including the choice of base, its concentration, and the reaction time. mdpi.com While a 20% piperidine solution in DMF is standard, optimization may be necessary, especially for sterically hindered amino acids or during the synthesis of long or difficult peptide sequences. nsf.govrsc.org Inefficient deprotection can lead to the formation of deletion peptides, where one or more amino acids are missing from the final sequence. mdpi.com

Concerns over the toxicity and handling of piperidine have prompted research into alternative deprotection reagents. mdpi.comrsc.org Studies have explored the use of other secondary amines, such as 4-methylpiperidine (B120128) and piperazine (B1678402), as well as non-piperidine-based reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dipropylamine (B117675) (DPA). mdpi.comacs.org These alternatives aim to provide comparable deprotection efficiency while offering improved safety profiles or reducing side reactions like aspartimide formation. rsc.orgacs.org The choice of deprotection conditions should be carefully considered to ensure complete removal of the Fmoc group without compromising the integrity of the peptide chain.

Coupling Chemistry for this compound Integration

The formation of the amide bond between the carboxylic acid of the incoming this compound and the free amine of the resin-bound peptide is the core of the peptide synthesis process. This reaction is facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent can significantly impact the reaction rate, yield, and the degree of racemization of the chiral amino acid.

Uronium-Based Coupling Reagents (HATU, HBTU)

Uronium-based reagents are highly efficient and widely used in peptide synthesis. cphi-online.comuniwa.grHATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are prominent examples. cphi-online.compeptide.comgoogle.com These reagents react with the carboxylic acid to form a highly reactive acyl-uronium species, which then readily reacts with the amine to form the peptide bond. chemicalbook.com

HATU, derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is generally considered more reactive and less prone to causing racemization than HBTU, which is derived from 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comchemicalbook.com The nitrogen atom in the pyridine (B92270) ring of HOAt is thought to provide anchimeric assistance during the coupling reaction, enhancing its efficiency. sigmaaldrich.com These reagents are typically used in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. cphi-online.comyoutube.com

| Reagent | Structure | Key Features |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High reactivity, low racemization, based on HOAt. peptide.comchemicalbook.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used, cost-effective, based on HOBt. cphi-online.com |

Carbodiimide-Based Coupling Reagents (DIC)

Carbodiimides, such as DIC (N,N'-diisopropylcarbodiimide), are another major class of coupling reagents. biosynth.comtandfonline.com DIC is a liquid, which can be more convenient for automated synthesis compared to the solid dicyclohexylcarbodiimide (DCC). biosynth.com The mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea intermediate. google.com This intermediate can then react with the amine to form the peptide bond.

A significant drawback of using carbodiimides alone is the potential for racemization and the formation of an unreactive N-acylurea byproduct. tandfonline.comluxembourg-bio.com To suppress these side reactions, carbodiimides are almost always used in conjunction with an additive, such as HOBt or, more recently, OxymaPure. biosynth.comnih.gov The urea (B33335) byproduct of DIC is soluble in common organic solvents, making it easier to remove during the washing steps of SPPS compared to the insoluble urea produced by DCC. biosynth.comgoogle.com

Benzotriazole-Based Coupling Reagents (PyBOP, HOBt)

In addition to being used as additives, benzotriazole (B28993) derivatives are also the basis for another class of coupling reagents. PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium (B103445) salt-based reagent that, like uronium salts, activates carboxylic acids by forming an active ester with HOBt. google.comwikipedia.org PyBOP is known to be particularly effective for coupling sterically hindered amino acids and for minimizing racemization. luxembourg-bio.com An advantage of PyBOP is that it does not form guanidinium (B1211019) byproducts, which can sometimes occur with uronium-based reagents and terminate the peptide chain. luxembourg-bio.com

HOBt (1-Hydroxybenzotriazole) itself is not a coupling reagent but a crucial additive. peptide.comresearchgate.net When used with carbodiimides, HOBt reacts with the O-acylisourea intermediate to form an active ester. tandfonline.com This ester is more stable and less reactive than the O-acylisourea, which helps to minimize racemization. nih.gov The use of HOBt or its analogs has become standard practice in carbodiimide-mediated coupling reactions. luxembourg-bio.com

| Reagent/Additive | Structure/Type | Role in Coupling |

| PyBOP | Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt coupling reagent, forms HOBt active ester. luxembourg-bio.comwikipedia.org |

| HOBt | 1-Hydroxybenzotriazole | Additive used with carbodiimides to suppress racemization. tandfonline.comresearchgate.net |

Role of Activators and Additives (DIPEA, OxymaPure)

The efficiency and outcome of peptide coupling reactions are heavily dependent on the use of activators and additives. DIPEA (N,N-Diisopropylethylamine), also known as Hünig's base, is a non-nucleophilic tertiary amine that is widely used as a base in coupling reactions. cphi-online.comcarlroth.com Its primary role is to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent, and to neutralize any acidic byproducts formed during the reaction. youtube.com

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a highly effective and safer alternative to HOBt as a coupling additive. nih.govnih.gov It has been shown to be superior to HOBt in terms of coupling efficiency and minimizing racemization. nih.govresearchgate.net When used with carbodiimides like DIC, OxymaPure forms a highly reactive oxime ester, which then efficiently acylates the amine. nih.gov The development of OxymaPure and its derivatives represents a significant advancement in peptide coupling chemistry, offering improved performance and safety. nih.govnih.gov

Management of "Difficult Sequences" in Fmoc-SPPS

The presence of this compound can contribute to the formation of "difficult sequences," which are characterized by poor solvation, peptide chain aggregation, and consequently, incomplete reactions during coupling and deprotection steps. These issues arise from strong inter- or intramolecular interactions, often driven by the formation of secondary structures like β-sheets, which can be exacerbated by hydrophobic residues. frontiersin.org

Mitigation of Incomplete Fmoc Removal

Incomplete removal of the Nα-Fmoc protecting group is a common problem in SPPS, leading to deletion sequences that are challenging to separate from the target peptide. nih.gov This issue is particularly prevalent in aggregated or sterically hindered sequences.

Standard Fmoc deprotection involves treatment with a solution of piperidine in N,N-dimethylformamide (DMF). embrapa.br However, for difficult sequences, modifications to this protocol are often necessary. One effective strategy is the addition of a stronger, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the deprotection solution. embrapa.briris-biotech.de For instance, a solution of 2% DBU and 20% 4-methylpiperidine in N-methyl-2-pyrrolidone (NMP) has been shown to enhance deprotection efficiency. embrapa.br

Another approach involves altering the solvent system to disrupt peptide aggregation and improve resin swelling. The use of chaotropic agents or alternative solvents can be beneficial. For example, a mixture of dichloromethane (DCM) and hexafluoroisopropanol (HFIP) can improve resin swelling. merckmillipore.com Additionally, solvents like NMP or the inclusion of dimethyl sulfoxide (B87167) (DMSO) can help to solvate the growing peptide chain more effectively. iris-biotech.de

| Strategy | Reagents/Conditions | Rationale | Reference(s) |

| Enhanced Basicity | 2% DBU / 20% 4-methylpiperidine in NMP | DBU is a stronger base than piperidine, facilitating more efficient Fmoc removal from sterically hindered or aggregated sites. | embrapa.briris-biotech.de |

| Solvent Modification | Addition of DMSO or use of NMP instead of DMF | Improves solvation of the peptide chain, disrupting aggregation. | iris-biotech.de |

| Chaotropic Agents | Addition of salts like LiCl or KSCN | Disrupts secondary structures that cause aggregation. | merckmillipore.com |

| Alternative Bases | Use of weaker bases like morpholine (B109124) or piperazine | Can be effective in some cases, although may not be sufficient for complete deprotection in highly difficult sequences. | iris-biotech.de |

Strategies to Address Aspartimide Formation and Racemization

Aspartimide Formation

Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly when an aspartic acid residue is followed by a small or flexible amino acid such as glycine, asparagine, or serine. nih.goviris-biotech.de This base-catalyzed intramolecular cyclization leads to the formation of a succinimide (B58015) ring, which can result in a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid. nih.govnih.gov While this issue is most pronounced for Asp residues, the general principles of minimizing base-catalyzed side reactions are relevant when working with sensitive amino acids.

Several strategies have been developed to mitigate aspartimide formation:

Modification of Deprotection Conditions: Adding an acidic additive to the piperidine deprotection solution can suppress aspartimide formation. nih.gov 1-hydroxybenzotriazole (HOBt) has been shown to be effective, though its explosive nature in anhydrous form is a concern. biotage.com Alternatively, using a weaker base like piperazine for Fmoc removal can also reduce the incidence of this side reaction. nih.gov

Sterically Hindered Protecting Groups: Employing bulky protecting groups on the side chain of aspartic acid can sterically hinder the formation of the succinimide ring. biotage.com Examples include 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Dle). biotage.com

Backbone Protection: The most effective method to completely prevent aspartimide formation is the use of a backbone-protecting group on the nitrogen of the residue following the aspartic acid, such as a 2,4-dimethoxybenzyl (Dmb) group. biotage.com

Racemization

Racemization at the α-carbon can occur during the activation step of the amino acid coupling. Serine derivatives are known to be susceptible to racemization, and the choice of coupling reagent plays a crucial role in minimizing this side reaction. nih.gov Studies on Fmoc-Ser(tBu)-OH have shown that while racemization is generally low, it can be exacerbated by certain coupling reagents, particularly HATU in the presence of N-methylmorpholine (NMM). nih.gov The use of carbodiimide-based reagents like DIC in combination with an additive such as Oxyma generally results in lower levels of racemization. nih.gov

| Side Reaction | Mitigation Strategy | Reagents/Conditions | Reference(s) |

| Aspartimide Formation | Modified Deprotection | 20% Piperidine with 0.1 M HOBt or Piperazine | biotage.comnih.gov |

| Bulky Side-Chain Protecting Groups | Fmoc-Asp(OMpe)-OH, Fmoc-Asp(ODle)-OH | biotage.com | |

| Backbone Protection | Use of Dmb-protected dipeptides | biotage.com | |

| Racemization of Ser | Optimized Coupling | DIC/Oxyma | nih.gov |

Cleavage and Side-Chain Deprotection Strategies

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of the side-chain protecting groups. The O-(2-chlorophenyl) group on the serine side chain is an ether linkage and, like other t-butyl-based protecting groups, is labile to strong acids.

Selective Cleavage from Resin Supports

In some synthetic strategies, such as fragment condensation or on-resin cyclization, it is necessary to cleave the peptide from the resin while leaving the side-chain protecting groups intact. This requires the use of a highly acid-labile resin. The 2-chlorotrityl chloride (2-CTC) resin is commonly used for this purpose. researchgate.netpeptide.com

Protected peptide fragments can be cleaved from the 2-CTC resin under very mild acidic conditions, such as treatment with a 1:4 (v/v) mixture of HFIP and DCM. researchgate.net This method is fast and minimizes racemization. researchgate.net Alternatively, a solution of 1-2% TFA in DCM can be used. peptide.com These conditions are mild enough to leave the O-(2-chlorophenyl) group and other t-butyl-based side-chain protections intact.

Solution-Phase Synthetic Considerations for this compound Containing Peptides

Solution-phase peptide synthesis (SPPS) offers advantages for large-scale production and for the synthesis of complex peptides where solid-phase methods may be problematic. americanpeptidesociety.org The principles of protecting group strategy and peptide bond formation are fundamental to both solid-phase and solution-phase synthesis. biosynth.comamericanpeptidesociety.org

In the context of Fmoc-based solution-phase synthesis, the coupling of this compound would follow standard protocols. The carboxylic acid of the Fmoc-amino acid is activated to facilitate amide bond formation with the free amine of the growing peptide chain. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve efficiency. americanpeptidesociety.org

A key challenge in solution-phase synthesis is the purification of intermediates after each coupling and deprotection step. The solubility of the protected peptide can also become an issue as the chain elongates. The presence of the 2-chlorophenyl group on the serine side chain may influence the solubility profile of the peptide fragments, which must be considered when selecting solvents for reactions and purification.

Design and Engineering of Peptides and Peptidomimetics

Design Principles for Incorporating Fmoc-Ser(O-(2-chlorophenyl))-OH into Peptide Sequences

The incorporation of non-canonical amino acids like this compound into peptide sequences is a deliberate design strategy guided by several key principles aimed at creating peptides with superior therapeutic properties. The standard Fmoc solid-phase peptide synthesis (SPPS) methodology allows for the straightforward integration of such modified residues into a growing peptide chain. rsc.orgnih.gov The decision to use this specific building block is driven by the unique attributes of the O-(2-chlorophenyl) moiety.

Key Design Considerations:

Steric Hindrance and Conformational Control: The bulky aryl group attached to the serine side chain introduces significant steric constraints. This is a primary reason for its use, as it restricts the rotational freedom (chi angles) of the amino acid side chain, which in turn influences the local peptide backbone conformation. This can be used to stabilize specific secondary structures, such as β-turns or helical motifs, that are crucial for biological activity. nih.gov

Hydrophobicity and Binding Interactions: The chlorophenyl group increases the hydrophobicity of the serine residue. This can enhance binding affinity within hydrophobic pockets of target proteins and potentially improve cell permeability, a common challenge for peptide-based drugs. nih.gov

Electronic Effects: The chlorine atom is an electron-withdrawing group, which, along with its position on the phenyl ring, creates a specific electronic profile. This can be exploited to form halogen bonds or other non-covalent interactions with a target receptor, thereby increasing binding specificity and affinity. nih.gov

Metabolic Stability: A major goal of peptide modification is to increase resistance to enzymatic degradation. nih.gov The bulky and unnatural O-(2-chlorophenyl) group is designed to prevent recognition and cleavage by proteases, which are typically highly specific for natural amino acid sequences. nih.gov

Phosphoserine Mimicry: In the rational design of enzyme inhibitors or modulators of protein-protein interactions (PPIs), modified amino acids are often used to mimic post-translationally modified residues. The O-aryl serine structure can serve as a stable, non-hydrolyzable mimic of phosphoserine (pSer), which is a key residue in many signaling pathways. The aryl group can occupy the same space as the phosphate (B84403) group, while the chloro-substituent allows for fine-tuning of interactions within the phosphate-binding pocket. frontiersin.orguky.edu

The synthesis proceeds using standard Fmoc-SPPS protocols, where this compound is activated and coupled like any other Fmoc-amino acid. However, the steric bulk of the side chain may necessitate optimized coupling conditions, such as extended reaction times or the use of more potent coupling reagents like HATU, to ensure efficient incorporation. acs.org

Impact of O-(2-chlorophenyl) Serine Modification on Peptide Structure and Function

The introduction of an O-aryl ether linkage on a serine residue has profound effects on the resulting peptide's physicochemical and biological properties.

Conformational Constraints and Secondary Structure Modulation

The structure of a peptide is critical to its function, and the ability to control its conformation is a central goal of peptide engineering. The O-(2-chlorophenyl) modification provides a powerful tool for achieving this control.

The bulky aromatic ring severely restricts the rotation around the Cα-Cβ and Cβ-O bonds of the serine side chain. This localized rigidity can propagate to the peptide backbone, influencing the allowable phi (Φ) and psi (Ψ) dihedral angles and favoring specific secondary structures. For instance, serine residues are frequently found in β-turns, and the steric profile of this modification could be used to stabilize a Type I or Type II β-turn conformation. nih.govgla.ac.uk The interaction of the chlorophenyl ring with adjacent amino acid side chains through hydrophobic or π-stacking interactions can further stabilize a desired fold. nih.gov

| Feature | Unmodified Serine | Ser(O-(2-chlorophenyl)) | Rationale |

| Side Chain Flexibility | High rotational freedom | Highly restricted | The bulky aryl group sterically hinders rotation around Cα-Cβ and Cβ-O bonds. |

| Secondary Structure | Flexible, can adopt various conformations | Predisposed to specific turns or helices | Local conformational rigidity of the side chain influences backbone dihedral angles. |

| Potential Interactions | Hydrogen bonding (hydroxyl group) | Hydrophobic, π-stacking, halogen bonding | The chlorophenyl group introduces new non-covalent interaction capabilities. |

This table presents a comparative analysis based on established principles of peptide chemistry.

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential techniques used to study these conformational changes experimentally. nih.govmasterorganicchemistry.com By comparing the spectra of a native peptide with its modified counterpart, researchers can elucidate the specific structural changes induced by the O-(2-chlorophenyl) group.

Influence on Peptide Stability and Resistance to Enzymatic Degradation

A primary obstacle for peptide therapeutics is their rapid degradation by proteases in the bloodstream and gastrointestinal tract. nih.govfrontiersin.org Chemical modifications are a key strategy to overcome this limitation. The incorporation of unnatural amino acids, such as O-(2-chlorophenyl) serine, can dramatically increase a peptide's half-life.

Proteolytic enzymes, particularly serine proteases, have highly specific active sites that recognize and bind to particular amino acid sequences. nih.gov The introduction of the bulky and electronically distinct O-(2-chlorophenyl) group at or near a cleavage site can disrupt this recognition process through several mechanisms:

Steric Shielding: The large aryl group can physically block the protease from accessing the peptide backbone, preventing the formation of the enzyme-substrate complex.

Disruption of Recognition Motifs: The unnatural side chain is not recognized by proteases that are specific for the natural L-amino acids. Placing it at or adjacent to a known cleavage site (e.g., the P1 or P1' position) effectively renders the peptide resistant to that particular enzyme. acs.org

Conformational Masking: As discussed, the modification can alter the peptide's conformation. This may fold the peptide in such a way that the cleavage site is no longer exposed or accessible to the enzyme.

The enhanced stability can be quantified through in vitro assays where the peptide is incubated with serum, plasma, or specific proteases, and its degradation is monitored over time by techniques like HPLC.

| Peptide Type | Expected Protease Susceptibility | Primary Degradation Mechanism |

| Native Peptide | High | Specific endo- and exopeptidase cleavage |

| Peptide with Ser(O-2-Cl-Ph) | Low | Non-specific cleavage; resistance at modification site |

This table illustrates the expected impact on enzymatic stability based on general findings for modified peptides.

Development of Peptidomimetics and Pseudopeptides Utilizing the Modified Serine

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as stability and bioavailability. this compound is an ideal building block for creating advanced peptidomimetics and pseudopeptides.

Rational Design Approaches in Peptidomimetic Chemistry

Rational design involves using structural information about a biological target to design a molecule that will bind to it with high affinity and specificity. rsc.orguky.edu This approach is central to disrupting protein-protein interactions (PPIs), which are often mediated by relatively flat and featureless surfaces, making them challenging targets for traditional small molecules.

A key application for Ser(O-(2-chlorophenyl)) is as a non-hydrolyzable phosphoserine (pSer) mimetic. Protein phosphorylation is a critical post-translational modification that governs countless cellular processes. nih.gov Peptides containing pSer are often recognized by specific binding domains (e.g., SH2 or 14-3-3 domains). However, phosphopeptides themselves make poor drugs due to their high negative charge (limiting cell entry) and susceptibility to phosphatases.

By replacing pSer with Ser(O-(2-chlorophenyl)), chemists can create a stable analogue where:

The phenyl ring occupies a similar space as the phosphate group.

The ortho-chloro substituent provides a specific steric and electronic feature that can be tailored to interact with the target's binding pocket, potentially mimicking interactions of the phosphate oxygens. nih.gov

The ether linkage is stable to both proteases and phosphatases.

This strategy allows for the development of potent and selective inhibitors of signaling pathways that are dependent on pSer recognition. frontiersin.org

Combinatorial Chemistry Strategies for Modified Peptide Libraries

While rational design is powerful, drug discovery often benefits from screening large numbers of diverse compounds. Combinatorial chemistry provides the tools to generate vast libraries of molecules for high-throughput screening. wikipedia.org The "split-and-pool" (also called split-and-mix) synthesis method is a cornerstone of this field, enabling the efficient creation of libraries containing millions of unique peptide sequences on solid-support beads. wikipedia.orgacs.org

Incorporation into Libraries:

This compound can be readily included in a split-and-pool synthesis workflow alongside the 20 proteinogenic amino acids and other unnatural building blocks.

A solid-phase resin is divided into multiple portions.

A different amino acid building block is coupled to each portion. For example, 19 portions might receive a natural Fmoc-amino acid, while the 20th portion receives this compound.

All resin portions are pooled, mixed thoroughly, and then split again for the next coupling cycle.

Repeating this process generates a "one-bead, one-compound" library where each bead carries multiple copies of a single, unique peptide sequence. researchgate.net The inclusion of the O-(2-chlorophenyl) serine derivative vastly expands the chemical diversity of the library, introducing novel structures and functionalities that are not accessible with natural amino acids alone. Screening these libraries against a biological target can lead to the discovery of novel hit compounds with enhanced stability and unique binding modes.

Approaches to Post-Translational Modification (PTM) Mimicry through Serine Derivatization

The reversible phosphorylation of serine, threonine, and tyrosine residues is a fundamental post-translational modification (PTM) that governs a vast array of cellular processes. iris-biotech.de Consequently, the synthesis of peptides containing phosphorylated amino acids is of significant interest for dissecting these biological pathways. However, the inherent lability of the phosphoester bond in native phosphopeptides, which are susceptible to chemical and enzymatic hydrolysis, presents a considerable challenge for their application in biochemical and therapeutic studies. iris-biotech.de To overcome this limitation, researchers have developed strategies to introduce stable mimics of phosphoserine (pSer) into peptides. One prominent approach involves the use of pre-synthesized, protected serine derivatives during solid-phase peptide synthesis (SPPS). This section focuses on the utilization of this compound and related derivatives in the design and engineering of peptides that mimic serine phosphorylation.

The core principle of this strategy is to incorporate an amino acid analog that possesses structural and electronic features similar to phosphoserine but with enhanced stability against hydrolysis. iris-biotech.de The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is standard in modern peptide synthesis, offering mild deprotection conditions that are compatible with a wide range of side-chain protecting groups. peptide2.comnih.gov

A key challenge in synthesizing phosphopeptides via a "building block" approach is the potential for β-elimination of the protected phosphate group during the piperidine-mediated Fmoc deprotection steps. sigmaaldrich.comresearchgate.net This side reaction leads to the formation of dehydroalanine (B155165) and subsequent addition of piperidine (B6355638), resulting in undesired peptide impurities. researchgate.net The choice of protecting group on the serine side chain is therefore critical to minimize this side reaction and ensure the integrity of the final peptide.

This compound is a specialized building block designed for the synthesis of peptides where a mimic of serine phosphorylation is desired. The 2-chlorophenyl group serves as a stable protecting group for the hydroxyl function of serine during peptide synthesis. While not a direct mimic of the phosphate group itself, its application lies within synthetic strategies aimed at producing phosphoserine-containing peptides or their stable analogs.

More direct and widely used approaches for creating stable phosphoserine mimics involve the incorporation of non-hydrolyzable phosphonate (B1237965) analogs. iris-biotech.denih.gov These analogs replace the oxygen atom of the phosphoester bond with a methylene (B1212753) group (CH2), creating a carbon-phosphorus (C-P) bond that is resistant to enzymatic cleavage by phosphatases. iris-biotech.denih.gov Examples of such mimics include (2S)-2-amino-4-phosphonobutanoic acid (Pma), which serves as a hydrolysis-stable mimic of phosphoserine. iris-biotech.de For incorporation into peptides using Fmoc-SPPS, these phosphonate mimics are themselves protected, for instance, with tert-butyl groups on the phosphonic acid moiety, as seen in Fmoc-L-Pma(tBu)2-OH. iris-biotech.de These tert-butyl groups are labile to acid and are removed during the final cleavage and deprotection of the peptide from the solid support. iris-biotech.de

The synthesis of peptides containing these mimics allows for the study of phosphorylation-dependent protein-protein interactions without the complication of dephosphorylation by cellular enzymes. iris-biotech.de This has proven invaluable for investigating the roles of kinases and phosphatases in cell signaling and for developing potential therapeutic agents that target these pathways.

The table below summarizes key building blocks used in the synthesis of phosphoserine-containing peptides and their mimics.

| Compound Name | Structure | Application in Peptide Synthesis |

| This compound | A serine derivative with a 2-chlorophenyl protecting group on the side-chain hydroxyl. | Used in synthetic strategies for preparing modified peptides. |

| Fmoc-Ser(PO(OBzl)OH)-OH | A monobenzyl-protected phosphoserine building block. | Commonly used for the direct incorporation of phosphoserine, though care must be taken to avoid β-elimination. sigmaaldrich.com |

| Fmoc-L-Pma(tBu)2-OH | A protected phosphonate analog of serine. | Serves as a hydrolysis-stable mimic of phosphoserine in peptides. iris-biotech.de |

The selection of the appropriate serine derivative depends on the specific research goal. For studies requiring the native phosphoserine residue, despite its lability, derivatives like Fmoc-Ser(PO(OBzl)OH)-OH are employed with optimized coupling and deprotection conditions to minimize side reactions. sigmaaldrich.comresearchgate.net When hydrolytic stability is paramount for applications such as in-cell assays or the development of phosphatase-resistant inhibitors, non-hydrolyzable mimics like Fmoc-L-Pma(tBu)2-OH are the building blocks of choice. iris-biotech.de The use of this compound falls within the broader category of serine derivatization for creating modified peptides, where the specific properties of the 2-chlorophenyl group can be leveraged for particular synthetic outcomes.

Utilization as a Molecular Probe for Biological Systems

Peptides containing O-(2-chlorophenyl)serine can function as molecular probes to explore the intricate environments of biological systems. The 2-chlorophenyl group serves as a bulky and electronically distinct reporter. Its presence can be used to map the steric and electronic constraints of a protein's binding pocket or an enzyme's active site. The chlorine atom provides a unique spectroscopic handle that can be probed by techniques sensitive to halogens, while the aromatic ring itself can be used in fluorescence or NMR-based studies to monitor binding events and conformational changes.

Furthermore, the introduction of this unnatural amino acid can be used to systematically probe structure-activity relationships. By replacing a natural serine residue with O-(2-chlorophenyl)serine, researchers can assess the importance of the native hydroxyl group and its hydrogen-bonding capabilities for a specific biological interaction or catalytic function.

Investigation of Protein-Protein and Protein-Ligand Interactions

Understanding and modulating protein-protein interactions (PPIs) is a central goal in modern drug discovery and cell biology. nih.govdntb.gov.ua Peptides that mimic a segment of one of the interacting partners are powerful tools for studying these complexes. rsc.orgresearchgate.net The use of this compound in the synthesis of such peptide mimics offers distinct advantages.

Peptide arrays, which consist of numerous different peptides synthesized on a solid support, are often used for high-throughput screening of protein binding. rsc.orgresearchgate.net Incorporating O-(2-chlorophenyl)serine into these peptides can enhance their stability and introduce novel binding characteristics. The robust ether linkage ensures the integrity of the peptide during synthesis and screening. nih.govrsc.org The chlorophenyl group can form unique hydrophobic, van der Waals, or even halogen-bonding interactions with the target protein, potentially leading to inhibitors or probes with high affinity and specificity. These interactions can be systematically studied to map the precise binding sites within protein complexes. rsc.org

The table below illustrates the types of interactions that can be probed using peptides containing modified amino acids like O-(2-chlorophenyl)serine.

Table 1: Representative Analysis of Interactions Probed by Modified Peptides This table is for illustrative purposes to represent the data that could be generated from such studies.

| Interaction Type | Natural Serine Peptide | O-(2-chlorophenyl)serine Peptide | Rationale for Change |

|---|---|---|---|

| Hydrogen Bonding | Forms H-bonds via side-chain -OH | H-bonding capacity is removed | Assesses the role of the serine hydroxyl in binding affinity. |

| Hydrophobic Interactions | Minimal side-chain hydrophobicity | Introduces a significant hydrophobic moiety | Probes for nearby hydrophobic pockets on the target protein. |

| Steric Complementarity | Small side-chain | Introduces a bulky group | Maps the steric tolerance of the binding site. |

| Halogen Bonding | Not applicable | Potential for Cl···O/N interactions | Explores novel, non-covalent interactions to enhance affinity. |

Mechanistic Studies of Enzymes Incorporating or Interacting with Modified Peptides

Enzymes are highly specific catalysts, and understanding their mechanisms is crucial for both fundamental biology and the development of therapeutics. youtube.com Peptides containing O-(2-chlorophenyl)serine can be designed as tools to dissect these mechanisms.

A common strategy to study enzyme kinetics is to use substrate analogs that are either resistant to catalysis or are processed at a much slower rate. nih.govnih.gov A peptide containing O-(2-chlorophenyl)serine can serve as a mimic of a natural serine-containing substrate. For serine proteases, which cleave peptide bonds following a serine residue, the native serine's hydroxyl group can play a role in substrate recognition and positioning within the active site. youtube.com

By replacing this serine with the O-aryl ether derivative, the resulting peptide may bind to the enzyme's active site but lack the necessary chemical group for efficient hydrolysis. This allows it to act as a competitive inhibitor. Through kinetic analysis, one can determine its inhibition constant (Ki), which provides a measure of its binding affinity for the enzyme's active site. libretexts.orglsuhsc.eduyoutube.com This information is invaluable for understanding the structural requirements for substrate binding.

The following table presents hypothetical kinetic data to illustrate how such a comparison would be made.

Table 2: Hypothetical Kinetic Parameters for a Serine Protease This table contains representative data to illustrate the principles of enzyme substrate mimicry.

| Substrate/Inhibitor | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Ki (mM) |

|---|---|---|---|---|

| Natural Peptide Substrate | 0.5 | 10 | 20,000 | N/A |

| O-(2-chlorophenyl)serine Peptide | N/A | N/A | N/A | 0.1 |

In this hypothetical example, the modified peptide shows no catalytic turnover (no kcat) but binds with a higher affinity (lower Ki) than the natural substrate (as indicated by the Km), suggesting that the modifications enhance binding but prevent catalysis.

While O-(2-chlorophenyl)serine itself is relatively inert, its incorporation into a peptide backbone can be part of a strategy to design enzyme inactivators. The aryl ether linkage is chemically robust, making it an excellent scaffold. Conceptually, related N-peptidyl-O-acylhydroxylamines have been shown to act as potent and selective inactivators of serine proteinases. nih.gov These compounds work by forming a stable, covalent bond with a key residue in the enzyme's active site. The specificity of these inhibitors is determined by their peptide sequence, which directs them to the target enzyme.

By analogy, a peptide containing O-(2-chlorophenyl)serine could be further functionalized, for example, by adding a reactive "warhead" to the phenyl ring. The peptide sequence would guide the inhibitor to the correct enzyme, and the aryl moiety would position the warhead to react with a nearby nucleophilic residue in the active site, leading to irreversible inactivation. This approach allows for the development of highly specific enzyme inactivators for research and therapeutic purposes.

Contributions to Protein Engineering for Enhanced Functionality

Protein engineering aims to create proteins with new or improved properties. The incorporation of unnatural amino acids is a powerful technique in this field. Using this compound, it is possible to introduce O-(2-chlorophenyl)serine at specific sites within a protein's sequence through SPPS or, more advanced, genetic code expansion techniques.

Introducing a bulky and electronically distinct residue like O-(2-chlorophenyl)serine into an enzyme's active site can dramatically alter its function. nih.gov This modification can be used to:

Alter Substrate Specificity: The bulky aryl group can block the binding of large substrates while potentially creating a new, well-defined pocket that favors the binding of smaller or differently shaped molecules. This allows for the re-engineering of an enzyme to act on a new class of substrates.

Modulate Catalytic Rate: The electronic properties of the chlorinated phenyl ring can influence the electrostatic environment of the active site. This can affect the pKa of nearby catalytic residues or stabilize transition states, thereby increasing or decreasing the rate of the catalyzed reaction.

Through such precise modifications, protein engineers can fine-tune the properties of enzymes for applications in biocatalysis, creating more efficient and specific catalysts for industrial and pharmaceutical processes.

Engineering Protein Stability

The strategic incorporation of non-natural amino acids is a powerful tool in protein engineering, offering a means to enhance the structural integrity and stability of proteins. While direct experimental data on the influence of this compound on protein stability is not extensively documented in publicly available research, we can infer its potential effects based on the well-established principles of protein biophysics and studies on structurally related synthetic amino acids. The introduction of the O-(2-chlorophenyl) group to a serine residue can be hypothesized to modulate protein stability through several key mechanisms, including steric effects, hydrophobic interactions, and the specific influence of the halogen substituent.

Research on other halogenated amino acids has consistently demonstrated their potential to increase protein stability. For instance, the incorporation of fluorinated phenylalanine derivatives has been shown to significantly enhance the thermal stability of proteins. nih.govnih.govnih.gov This stabilization is often attributed to the unique properties of the carbon-halogen bond and the increased hydrophobicity of the fluorinated side chain, which can lead to more favorable packing within the protein's core. While chlorine has different electronic and steric properties than fluorine, the general principle of using halogenation to enhance hydrophobic interactions and protein stability is a well-documented strategy in protein engineering. nih.gov

The introduction of 2-chlorophenylalanine at a specific site in a peptide has been shown to increase binding affinity, which is often correlated with enhanced local structural stability. rsc.org Although this study does not directly measure thermal stability, the improved interaction suggests a more defined and stable conformation. The ether linkage in this compound provides a degree of flexibility that is different from a direct C-C bond to the aromatic ring, as in chlorophenylalanine. This could allow the chlorophenyl group to orient itself in a manner that maximizes favorable interactions within the protein structure.

The following table summarizes findings from studies on various halogenated non-natural amino acids and their impact on protein stability, providing a basis for predicting the potential effects of incorporating this compound.

| Non-Natural Amino Acid | Protein System | Observed Effect on Stability | Reference |

| Trifluoroleucine | Leucine Zipper Protein | Significantly increased thermal stability and resistance to denaturants. | nih.gov |

| 4-Fluorophenylalanine | Amyloid Peptide (NFGAIL) | Accelerated aggregation kinetics, suggesting an influence on folding stability. | nih.gov |

| Pentafluorophenylalanine | Protein G B1 Domain | Increased thermal stability (ΔG up to 0.35 kcal/mol). | nih.gov |

| 2-Chlorophenylalanine | Peptide targeting β-catenin | Increased binding affinity (Ki = 7 nM), suggesting enhanced local structural stability. | rsc.org |

It is important to note that the ultimate effect of incorporating this compound on the stability of a specific protein will be highly context-dependent, relying on the location of the substitution and the surrounding microenvironment within the protein structure. Further empirical studies are necessary to fully elucidate the specific contributions of this promising non-natural amino acid to the field of protein stability engineering.

Chromatographic Purification Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool for both the purification and analytical assessment of this compound and peptides incorporating this modified residue.

High-Performance Liquid Chromatography (HPLC) for Purity and Purification

The purity of Fmoc-amino acids is critical as impurities can lead to the formation of deletion or modified sequences during solid-phase peptide synthesis (SPPS). sigmaaldrich.com Preparative reverse-phase HPLC (RP-HPLC) is the standard method for purifying crude this compound. The hydrophobic nature of the Fmoc group and the 2-chlorophenyl moiety makes RP-HPLC an ideal choice.

A typical purification protocol involves dissolving the crude product in a minimal amount of a strong solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) and injecting it onto a C18 column. A gradient elution system is commonly used, starting with a high percentage of an aqueous solvent (often water with 0.1% trifluoroacetic acid, TFA) and gradually increasing the percentage of an organic solvent (typically acetonitrile with 0.1% TFA). uci.edursc.org The TFA helps to protonate the carboxylic acid and any basic impurities, improving peak shape and resolution. The separation is based on the differential partitioning of the compound and impurities between the stationary phase and the mobile phase. The highly hydrophobic this compound will be retained longer on the column than more polar impurities.

Table 1: Representative Preparative HPLC Parameters for Purification of Fmoc-Amino Acids

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 10 µm particle size, 250 x 20 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (MeCN) |

| Gradient | 20-80% B over 40 minutes |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 265 nm and 280 nm |

| Sample Preparation | Dissolved in DMF or MeCN |

Note: These are general parameters and may require optimization for this compound.

Analytical HPLC for Monitoring Reaction Progress

Analytical HPLC is a powerful tool for monitoring the progress of the synthesis of this compound and its subsequent use in peptide synthesis. uci.edu By taking small aliquots from the reaction mixture at different time points, the consumption of starting materials and the formation of the product can be tracked. researchgate.net This allows for the optimization of reaction conditions such as reaction time, temperature, and stoichiometry of reagents.

For instance, during the coupling of this compound onto a resin-bound peptide, analytical HPLC can be used to ensure the reaction has gone to completion. uci.edu A small sample of the resin is cleaved, and the resulting peptide is analyzed. The disappearance of the peak corresponding to the N-terminally deprotected peptide and the appearance of a new peak corresponding to the coupled product indicate a successful reaction.

Table 2: Typical Analytical HPLC Parameters for Reaction Monitoring

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 3-5 µm particle size, 150 x 4.6 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (MeCN) |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV at 214 nm, 265 nm, and 280 nm |

Note: The specific gradient and run time will depend on the hydrophobicity of the peptide.

Mass Spectrometric Analysis for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a cornerstone technique for the characterization of this compound, providing precise molecular weight information and enabling structural elucidation through fragmentation analysis. nih.govyoutube.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. nih.govsigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. For this compound (C₂₄H₂₀ClNO₅), the expected monoisotopic mass is 453.0979.

Tandem mass spectrometry (MS/MS) is employed for structural confirmation and impurity profiling. nih.govsigmaaldrich.com In an MS/MS experiment, the parent ion of interest is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller fragments. The fragmentation pattern is often predictable and can provide valuable structural information. For Fmoc-protected amino acids, characteristic losses of the Fmoc group (222.07 Da) and other fragments are observed. nih.govsigmaaldrich.com This technique is also invaluable for identifying and characterizing potential impurities that may have formed during synthesis, such as deletion sequences or by-products from side reactions. sigmaaldrich.com

Spectroscopic Techniques for Conformational Analysis of Modified Peptides

The introduction of the bulky and conformationally constrained O-(2-chlorophenyl) group on the serine side chain can significantly influence the secondary structure of a peptide. Spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are powerful tools for investigating these conformational changes.

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed, atom-level information about the three-dimensional structure and dynamics of a peptide in solution. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign the proton resonances and to identify through-bond and through-space correlations between protons. nih.gov The Nuclear Overhauser Effect (NOE) data, in particular, provides distance constraints between protons that are close in space, which are crucial for determining the peptide's conformation. nih.gov The chemical shifts of the amide protons are also sensitive to the local environment and can provide information about hydrogen bonding patterns.

Computational Chemistry Approaches in Conjunction with Experimental Data

Computational chemistry offers a powerful complementary approach to experimental techniques for understanding the conformational preferences of peptides containing this compound. rsc.orgacs.org Molecular mechanics and molecular dynamics (MD) simulations can be used to explore the conformational landscape of the modified peptide and to identify low-energy structures.

These computational models can help to rationalize the experimental observations from CD and NMR spectroscopy. For example, MD simulations can provide insights into the stability of different secondary structures and the specific interactions that are favored by the O-(2-chlorophenyl) group. By combining computational and experimental data, a more complete and detailed picture of the structural and conformational properties of peptides incorporating this unique modified amino acid can be obtained. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dimethylformamide (DMF) |

| Acetonitrile (MeCN) |

| Trifluoroacetic acid (TFA) |

| Serine |

| C18 |

| Fmoc-Ser-OH |

| Fmoc-Val-OH |

| Fmoc-Gly-OH |

| Fmoc-Arg(Pbf)-OH |

| Fmoc-Asn(Trt)-OH |

| Fmoc-Phe-OH |

| Fmoc-Tyr(tBu)-OH |

| Fmoc-Lys(Boc)-OH |

| Fmoc-Ser(tBu)-OH |

| Boc-His(Trt)-OH |

| Ac-Gly-OH |

| Fmoc-Arg(Pmc)-OH |

| Nvoc-Ser-OH |

| Fmoc-Ala-OH |

Conclusion

Fmoc-Ser(O-(2-chlorophenyl))-OH represents a valuable, specialized building block for the synthesis of novel peptides with potentially enhanced or unique properties. Its compatibility with standard Fmoc-SPPS methodologies allows for its straightforward incorporation into peptide sequences. The introduction of the 2-chlorophenyl group offers a means to modulate hydrophobicity, steric bulk, and electronic properties, providing peptide chemists with a tool to fine-tune the characteristics of their synthetic targets. As the demand for more sophisticated and effective peptide-based therapeutics and research tools continues to grow, the importance of specialized unnatural amino acids like this compound will undoubtedly increase.

Future Research Directions and Translational Potential

Expansion of Synthetic Scope for O-(2-chlorophenyl) Serine Derivatives

The future utility of Fmoc-Ser(O-(2-chlorophenyl))-OH hinges on broadening its synthetic accessibility and reaction diversity. Current methods for synthesizing O-aryl serine derivatives often rely on established but sometimes limited protocols like nucleophilic aromatic substitution or the Mitsunobu reaction. acs.org More recent and versatile methods, such as the Chan-Lam cross-coupling, have shown promise for the O-arylation of protected serine and threonine derivatives under mild, open-flask conditions using copper catalysts. acs.org Future research should focus on optimizing these copper-catalyzed cross-coupling reactions specifically for 2-chlorophenyl boronic acids and protected serine precursors, aiming to improve yields and substrate scope.

Further expansion could involve exploring alternative synthetic routes that offer greater modularity. For instance, developing novel protecting group strategies that are orthogonal to both the Fmoc and the acid-labile side-chain protecting groups typically used in SPPS would be highly beneficial. creative-peptides.comwikipedia.org This would allow for selective modification of the 2-chlorophenyl ring either before or after its incorporation into a peptide chain.

A significant area for expansion is in combinatorial chemistry. wikipedia.org By developing robust and high-throughput synthetic methods, large libraries of peptides incorporating O-(2-chlorophenyl)serine at various positions could be generated. slideshare.net This would facilitate the rapid screening for peptides with desired biological activities. The table below outlines potential areas for synthetic expansion.

| Research Area | Objective | Potential Methodologies | Key Advantages |

| Method Optimization | Improve yield and scalability of this compound synthesis. | Refinement of Chan-Lam coupling conditions; exploration of palladium-catalyzed Buchwald-Hartwig amination. acs.org | Milder reaction conditions, broader functional group tolerance, cost-effectiveness. |

| Protecting Group Strategy | Develop orthogonal protection for the chlorophenyl ring. | Introduction of photolabile or enzyme-cleavable groups on the aryl ring. | Allows for site-selective modification of the incorporated amino acid within a complex peptide. |

| Combinatorial Synthesis | Generate diverse peptide libraries containing the title compound. | Automated parallel synthesis; split-and-pool methods on solid support. wikipedia.orgslideshare.net | High-throughput screening for drug discovery and material science applications. |

| Post-Synthetic Modification | Chemically alter the 2-chlorophenyl group after peptide synthesis. | Suzuki or Stille cross-coupling reactions at the chloro-position. | Creation of bi-aryl side chains or introduction of functional handles for labeling. |

Development of Novel Peptide and Peptidomimetic Scaffolds

The incorporation of unnatural amino acids is a cornerstone of modern peptidomimetic design, which aims to create molecules that mimic natural peptides but possess enhanced stability, bioavailability, and receptor affinity. nih.govrsc.org The unique steric and electronic properties of the O-(2-chlorophenyl)serine side chain make it an attractive candidate for constructing novel peptide and peptidomimetic scaffolds.

The bulky and rigid 2-chlorophenyl group can act as a conformational constraint, forcing the peptide backbone into specific secondary structures such as turns or helices. nih.gov This is a critical strategy for stabilizing the bioactive conformation of a peptide. Future research should involve systematically incorporating this amino acid into peptide sequences and using techniques like NMR and X-ray crystallography to elucidate its structural effects.

Furthermore, this compound can be used to build more complex, non-natural scaffolds. Peptidomimetics often replace labile amide bonds or introduce cyclic constraints to improve pharmacological properties. nih.govmdpi.com The aryl ether linkage is stable to many biological degradation pathways, and the chlorophenyl group can serve as a handle for intramolecular cyclization reactions, leading to conformationally rigid structures with potentially high binding affinities for biological targets. nih.gov The development of such constrained peptides could lead to a new generation of therapeutic agents. nih.gov

Synergistic Integration with Emerging Protein Engineering Technologies

The ultimate translation of an unnatural amino acid is its site-specific incorporation into a full-sized protein, thereby creating an engineered protein with novel functions. nih.govnih.govfrontiersin.org Technologies for genetic code expansion now allow for the incorporation of a wide array of unnatural amino acids into proteins in both prokaryotic and eukaryotic cells. acs.orgacs.org A key future direction is to develop an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes O-(2-chlorophenyl)serine and directs its incorporation in response to a unique codon (e.g., the amber stop codon).

Successfully integrating O-(2-chlorophenyl)serine into proteins would open up a vast new area of research. nih.gov For example, placing this residue in the active site of an enzyme could modulate its catalytic activity or substrate specificity. rsc.org Its incorporation onto the surface of a protein could provide a site for specific chemical modification, allowing the attachment of polymers like PEG to improve therapeutic protein stability, or the conjugation of cytotoxic drugs to create antibody-drug conjugates. nih.gov

Furthermore, the halogenated side chain could be used to engineer novel protein-protein interactions or to stabilize protein structures through halogen bonding. acs.orgnih.gov The ability to install this non-native functionality with the precision of the translational machinery represents a powerful synergy between synthetic chemistry and molecular biology, paving the way for the creation of next-generation protein therapeutics and biomaterials. escholarship.orgresearchgate.net

Q & A

Q. What are the recommended solvents and conditions for dissolving Fmoc-Ser(O-(2-chlorophenyl))-OH in laboratory settings?

Methodological Answer: this compound exhibits moderate solubility in polar aprotic solvents like DMSO (≥38.3 mg/mL) and ethanol (≥97.4 mg/mL), as inferred from analogous Fmoc-Ser derivatives . For optimal dissolution:

- Preheat solvents to 37°C and use ultrasonic agitation to disrupt crystalline structures.

- Avoid aqueous buffers unless the compound is pre-dissolved in organic solvents to prevent precipitation.

- Prepare stock solutions at 10–50 mM in DMSO for SPPS applications, ensuring compatibility with resin swelling properties .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

- Store desiccated at 4°C or –20°C for long-term stability, as bulky aryl ether groups (e.g., 2-chlorophenyl) may increase hydrolytic sensitivity compared to tert-butyl-protected analogs .

- Use amber vials to minimize photodegradation of the Fmoc group.

- Monitor purity via HPLC before critical experiments, as moisture exposure can lead to Fmoc cleavage or ester hydrolysis .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

- Follow GHS Category 2/3 guidelines: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation .

- Use fume hoods for weighing and dissolution to prevent inhalation of fine particulates.

- Dispose of waste via approved chemical disposal protocols, as chlorinated aryl groups may pose environmental toxicity .

Advanced Research Questions

Q. How does the 2-chlorophenyl group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

Methodological Answer: The steric bulk of the 2-chlorophenyl ether can reduce coupling rates compared to smaller protecting groups (e.g., Ac or tBu). To mitigate this:

Q. What strategies minimize epimerization during incorporation of this residue into peptides?

Methodological Answer: Epimerization risk is elevated due to the electron-withdrawing chloro group, which acidifies the α-proton. To suppress racemization:

- Maintain reaction temperatures ≤25°C.

- Avoid prolonged exposure to basic conditions (e.g., limit DIEA contact time).

- Use low-concentration HOAt (1–5 mM) as an additive to stabilize the activated intermediate .

- Analyze crude peptides by chiral HPLC or CD spectroscopy to quantify D/L isomer formation .

Q. Which analytical techniques are most effective for characterizing this compound and its peptide derivatives?

Methodological Answer:

- HPLC-MS : Use C18 columns (3.5 µm, 100 Å) with 0.1% TFA in water/acetonitrile gradients. The 2-chlorophenyl group increases hydrophobicity, requiring higher acetonitrile concentrations (e.g., 60–80%) for elution .

- NMR : ¹H/¹³C NMR in DMSO-d6 can confirm the integrity of the Fmoc (δ 7.2–7.8 ppm) and chlorophenyl (δ 7.4–7.6 ppm) groups.

- FT-IR : Look for Fmoc carbonyl stretches (~1710 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Q. Can the Fmoc and O-(2-chlorophenyl) groups be orthogonally removed?

Methodological Answer:

- Fmoc cleavage : Use 20% piperidine in DMF (2 × 5 min) without affecting the aryl ether.

- O-(2-chlorophenyl) removal : Requires harsh conditions (e.g., HF or TMSOTf in TFA), which may damage acid-sensitive residues. Consider alternative protecting groups (e.g., Ac or Bn) for post-synthetic modifications requiring selective deprotection .

Q. How do solubility limitations impact its use in microwave-assisted peptide synthesis?

Methodological Answer:

- Low solubility in DMF (<50 mM) can hinder high-concentration coupling. Solutions:

- Monitor resin loading via quantitative ninhydrin assays to ensure >95% incorporation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.